molecular formula C16H14BrN3O2 B279830 4-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-(2-furylmethyl)benzamide

4-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-(2-furylmethyl)benzamide

Cat. No.: B279830
M. Wt: 360.2 g/mol
InChI Key: AOUQPNORBBMBFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-(2-furylmethyl)benzamide is a chemical compound that has been studied for its potential use in scientific research. This compound has been synthesized using various methods and has shown promising results in terms of its mechanism of action, biochemical and physiological effects, and potential future directions for research.

Mechanism of Action

The mechanism of action of 4-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-(2-furylmethyl)benzamide involves the inhibition of certain enzymes and receptors in the body. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response. It has also been shown to inhibit the activity of certain receptors involved in the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been studied extensively. It has been shown to reduce inflammation in various animal models, as well as inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One advantage of using 4-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-(2-furylmethyl)benzamide in lab experiments is its specificity for certain enzymes and receptors, which allows for targeted inhibition. However, one limitation is its potential toxicity at high doses, which must be taken into consideration when designing experiments.

Future Directions

There are many potential future directions for research involving 4-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-(2-furylmethyl)benzamide. One direction is to further study its anti-inflammatory properties and potential use in the treatment of inflammatory diseases. Another direction is to study its potential use in the treatment of cancer, particularly in combination with other drugs. Additionally, further research is needed to determine its potential use in the treatment of neurodegenerative diseases.

Synthesis Methods

The synthesis of 4-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-(2-furylmethyl)benzamide has been achieved using different methods. One such method involves the reaction of 4-bromo-1H-pyrazole with N-(2-furylmethyl)benzamide in the presence of a catalyst. Another method involves the reaction of 4-bromo-1H-pyrazole with 2-furylmethylamine, followed by the reaction of the resulting product with benzoyl chloride. These methods have been optimized to yield high purity products.

Scientific Research Applications

4-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-(2-furylmethyl)benzamide has been studied for its potential use in various scientific research applications. It has been shown to have anti-inflammatory and anti-tumor properties, making it a potential candidate for cancer research. It has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

Properties

Molecular Formula

C16H14BrN3O2

Molecular Weight

360.2 g/mol

IUPAC Name

4-[(4-bromopyrazol-1-yl)methyl]-N-(furan-2-ylmethyl)benzamide

InChI

InChI=1S/C16H14BrN3O2/c17-14-8-19-20(11-14)10-12-3-5-13(6-4-12)16(21)18-9-15-2-1-7-22-15/h1-8,11H,9-10H2,(H,18,21)

InChI Key

AOUQPNORBBMBFM-UHFFFAOYSA-N

SMILES

C1=COC(=C1)CNC(=O)C2=CC=C(C=C2)CN3C=C(C=N3)Br

Canonical SMILES

C1=COC(=C1)CNC(=O)C2=CC=C(C=C2)CN3C=C(C=N3)Br

Origin of Product

United States

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